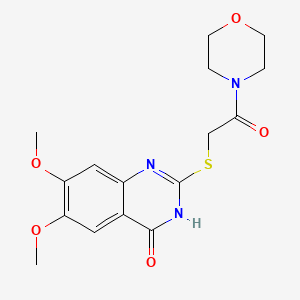

![molecular formula C15H16N4O2S2 B2532816 2-(4-(噻吩-2-磺酰基)哌嗪-1-基)-1H-苯并[d]咪唑 CAS No. 1209655-17-3](/img/structure/B2532816.png)

2-(4-(噻吩-2-磺酰基)哌嗪-1-基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may share similarities with the compound . The first paper describes the electrochemical synthesis of arylthiobenzazoles, which are structurally related to benzimidazoles, and the second paper discusses the synthesis of piperazine derivatives with an imidazole ring, which is a structural motif related to benzimidazoles .

Synthesis Analysis

The synthesis of related compounds involves electrochemical methods and cyclo condensation reactions. In the first paper, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole leads to the formation of arylthiobenzazoles . The second paper describes a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

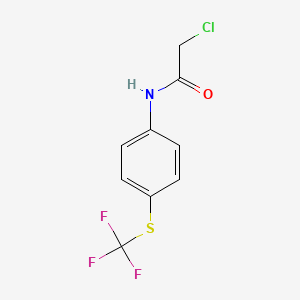

The molecular structure of the compound of interest would likely consist of a benzimidazole core with a piperazine ring substituted at the 2-position. The piperazine ring would be further substituted with a thiophen-2-ylsulfonyl group. The papers do not provide direct information on the molecular structure of this specific compound but do offer insights into the structural analysis of related compounds through spectral characterization techniques such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The papers do not detail chemical reactions specific to 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole. However, the electrochemical synthesis described in the first paper involves a Michael addition reaction, which is a common reaction in organic chemistry that could be relevant to the synthesis or further functionalization of the compound . The second paper does not discuss specific chemical reactions beyond the synthesis of the piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not discussed in the provided papers. However, the methods used for the characterization of related compounds, such as IR, NMR, and mass spectrometry, are essential for determining physical and chemical properties . These techniques could be used to deduce properties such as solubility, stability, and reactivity of the compound of interest.

科学研究应用

抗癌活性

苯并咪唑衍生物,包括与“2-(4-(噻吩-2-磺酰基)哌嗪-1-基)-1H-苯并[d]咪唑”相似的化合物,因其抗癌特性而被广泛研究。例如,新型硝基咪唑衍生物对多种人类癌细胞系显示出有效的抗癌活性,表明苯并咪唑和咪唑骨架与新型抗癌剂的开发相关 (Al-Soud 等,2021).

缓蚀

苯并咪唑衍生物也因其缓蚀性能而被研究。一项研究表明,合成的苯并咪唑衍生物有效抑制了 N80 钢在盐酸溶液中的腐蚀,表明它们在保护金属表面免受腐蚀环境方面的潜在应用 (Yadav 等,2016).

抗菌活性

对与苯并咪唑化合物具有结构相似性的吡啶衍生物的研究揭示了显著的抗菌和抗真菌活性。这表明“2-(4-(噻吩-2-磺酰基)哌嗪-1-基)-1H-苯并[d]咪唑”在开发新型抗菌剂方面的潜力 (Patel 和 Agravat,2007).

电化学合成

电化学方法已被用于从含有哌嗪单元的前体合成芳基硫代苯并唑,表明电化学合成在生成具有潜在生物活性的化合物方面具有多功能性 (Amani 和 Nematollahi,2012).

作用机制

Target of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting potential targets could be bacterial enzymes or structures .

Mode of Action

It’s suggested that similar compounds may inhibit dna gyrase, an enzyme involved in dna replication in bacteria . This inhibition could disrupt bacterial growth and replication, leading to the antimicrobial effects observed.

Biochemical Pathways

If the compound does inhibit dna gyrase as suggested, it would affect the dna replication pathway in bacteria, leading to cell death .

Result of Action

If the compound does inhibit dna gyrase, it could lead to the disruption of bacterial dna replication, resulting in cell death and thus exhibiting antimicrobial activity .

属性

IUPAC Name |

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c20-23(21,14-6-3-11-22-14)19-9-7-18(8-10-19)15-16-12-4-1-2-5-13(12)17-15/h1-6,11H,7-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCYPGQHNUJQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

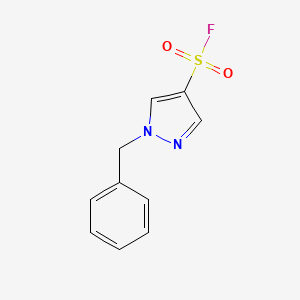

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

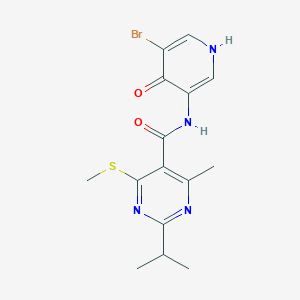

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

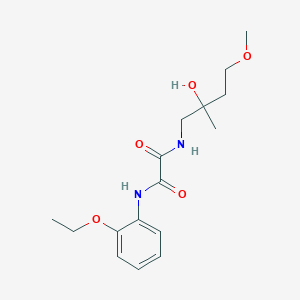

![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)